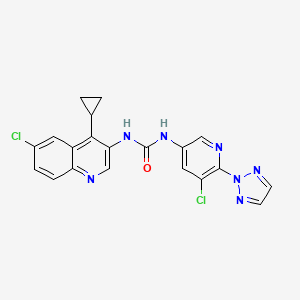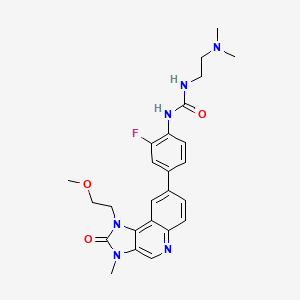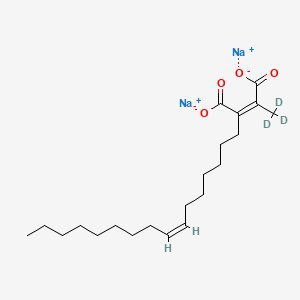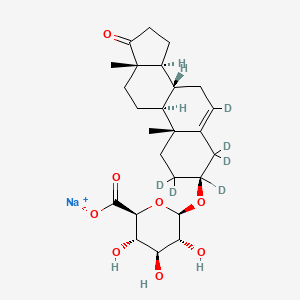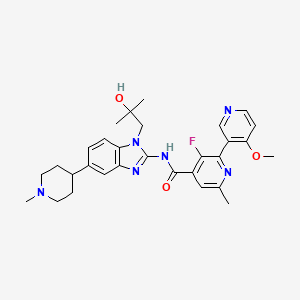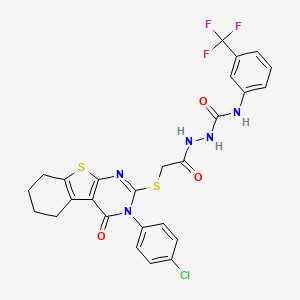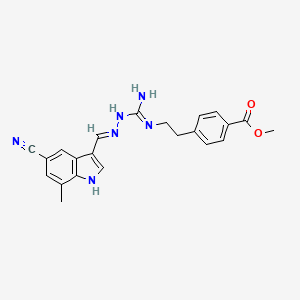
Bcn-SS-nhs
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BCN-SS-NHS, also known as bicyclo[6.1.0]non-4-yne-succinimidyl ester, is a cleavable linker vital in the synthesis of antibody-drug conjugates (ADCs). This compound joins cytotoxic drugs to antibodies, enabling precise delivery to cells or proteins. The cleavable nature of this compound ensures controlled drug release, optimizing the effectiveness of ADCs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
BCN-SS-NHS is synthesized through a series of chemical reactions involving the formation of a bicyclo[6.1.0]non-4-yne (BCN) group and its subsequent attachment to a succinimidyl ester (NHS) group. The synthesis typically involves the following steps:
Formation of BCN Group: The BCN group is synthesized through a series of cycloaddition reactions.
Attachment to NHS Group: The BCN group is then reacted with N-hydroxysuccinimide (NHS) under specific conditions to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactions: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as chromatography to purify the final product.
Quality Control: Ensuring the product meets stringent quality standards through rigorous testing
Analyse Des Réactions Chimiques
Types of Reactions
BCN-SS-NHS undergoes various chemical reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the BCN group reacting with azide-containing molecules to form stable triazole linkages.
Cleavage Reactions: The disulfide bond in this compound can be cleaved under reducing conditions, releasing the attached drug.
Common Reagents and Conditions
SPAAC Reaction: Common reagents include azide-containing molecules, and the reaction is typically carried out under mild conditions without the need for a catalyst.
Cleavage Reaction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to cleave the disulfide bond.
Major Products Formed
SPAAC Reaction: The major product is a stable triazole linkage between the BCN and azide groups.
Cleavage Reaction: The major products are the released drug and the cleaved linker
Applications De Recherche Scientifique
BCN-SS-NHS has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label proteins, peptides, and other biomolecules.
Medicine: Integral in the development of ADCs for targeted cancer therapy, ensuring precise delivery of cytotoxic drugs to cancer cells.
Industry: Utilized in the production of diagnostic tools and biosensors
Mécanisme D'action
Comparaison Avec Des Composés Similaires
BCN-SS-NHS is unique compared to other similar compounds due to its cleavable nature and high reactivity in SPAAC reactions. Similar compounds include:
Dibenzocyclooctyne (DBCO)-NHS: Another cleavable linker used in ADC synthesis, but with different reactivity and stability profiles.
Tetrazine-NHS: Used in bioorthogonal chemistry, but with different reaction mechanisms and applications.
This compound stands out due to its optimal balance of stability and reactivity, making it highly effective in ADC synthesis and other bioconjugation applications .
Propriétés
Formule moléculaire |
C20H26N2O6S2 |
|---|---|
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethyldisulfanyl]propanoate |
InChI |
InChI=1S/C20H26N2O6S2/c23-17-7-8-18(24)22(17)28-19(25)9-11-29-30-12-10-21-20(26)27-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13H2,(H,21,26)/t14-,15+,16? |
Clé InChI |
LDUOFTPHQYSEJW-XYPWUTKMSA-N |
SMILES isomérique |
C1C[C@@H]2[C@@H](C2COC(=O)NCCSSCCC(=O)ON3C(=O)CCC3=O)CCC#C1 |
SMILES canonique |
C1CC2C(C2COC(=O)NCCSSCCC(=O)ON3C(=O)CCC3=O)CCC#C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



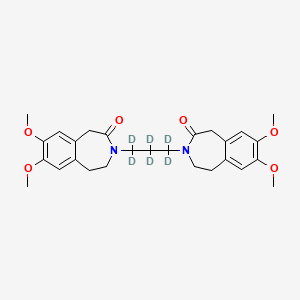
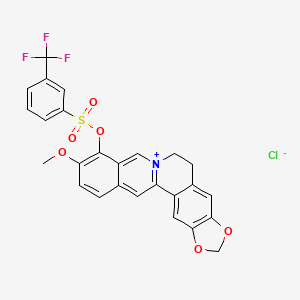
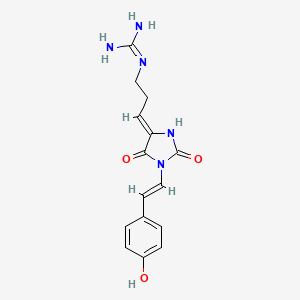
![3-methyl-N-[(1R)-1-(1H-1,2,4-triazol-5-yl)ethyl]-4-[1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl]-1H-pyrrole-2-carboxamide;hydrochloride](/img/structure/B12414204.png)
